methyl 2-methyl-5-[(2E)-N-(3-nitrobenzenesulfonyl)-3-phenylprop-2-enamido]-1-benzofuran-3-carboxylate
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Overview
Description
Methyl 2-methyl-5-[(2E)-N-(3-nitrobenzenesulfonyl)-3-phenylprop-2-enamido]-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by its unique structure, which includes a benzofuran ring, a nitrobenzenesulfonyl group, and a phenylprop-2-enamido moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-methyl-5-[(2E)-N-(3-nitrobenzenesulfonyl)-3-phenylprop-2-enamido]-1-benzofuran-3-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-hydroxybenzaldehyde, under acidic conditions.
Introduction of the Nitrobenzenesulfonyl Group: The nitrobenzenesulfonyl group can be introduced through a sulfonation reaction using 3-nitrobenzenesulfonyl chloride and a suitable base, such as pyridine.
Formation of the Phenylprop-2-enamido Moiety: This step involves the reaction of the benzofuran derivative with a phenylprop-2-enamido precursor under basic conditions, such as using sodium hydride in dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis techniques to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-5-[(2E)-N-(3-nitrobenzenesulfonyl)-3-phenylprop-2-enamido]-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrobenzenesulfonyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Derivatives with substituted nucleophiles.
Scientific Research Applications
Methyl 2-methyl-5-[(2E)-N-(3-nitrobenzenesulfonyl)-3-phenylprop-2-enamido]-1-benzofuran-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 2-methyl-5-[(2E)-N-(3-nitrobenzenesulfonyl)-3-phenylprop-2-enamido]-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Methyl 2-methyl-5-[(2E)-N-(3-nitrobenzenesulfonyl)-3-phenylprop-2-enamido]-1-benzofuran-3-carboxylate can be compared with other benzofuran derivatives, such as:
Methyl 2-methyl-5-[(2E)-N-(3-chlorobenzenesulfonyl)-3-phenylprop-2-enamido]-1-benzofuran-3-carboxylate: Similar structure but with a chlorobenzene group instead of a nitrobenzene group.
Methyl 2-methyl-5-[(2E)-N-(3-methylbenzenesulfonyl)-3-phenylprop-2-enamido]-1-benzofuran-3-carboxylate: Contains a methylbenzene group instead of a nitrobenzene group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
methyl 2-methyl-5-[(3-nitrophenyl)sulfonyl-[(E)-3-phenylprop-2-enoyl]amino]-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O8S/c1-17-25(26(30)35-2)22-16-19(12-13-23(22)36-17)27(24(29)14-11-18-7-4-3-5-8-18)37(33,34)21-10-6-9-20(15-21)28(31)32/h3-16H,1-2H3/b14-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPENGFCHVGKHJW-SDNWHVSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C=CC3=CC=CC=C3)S(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-])C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)/C=C/C3=CC=CC=C3)S(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-])C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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